1,1-Diethoxy-3-nitropropane
Description
1,1-Diethoxy-3-nitropropane is a nitroalkane derivative characterized by two ethoxy (-OCH₂CH₃) groups at the 1-position and a nitro (-NO₂) group at the 3-position of a propane backbone. Nitropropanes like this are often employed as intermediates in organic synthesis, solvents, or precursors for pharmaceuticals, though the exact applications of this compound require further investigation.
Properties
CAS No. |
107833-73-8 |
|---|---|
Molecular Formula |
C7H15NO4 |
Molecular Weight |
177.2 g/mol |
IUPAC Name |
1,1-diethoxy-3-nitropropane |
InChI |
InChI=1S/C7H15NO4/c1-3-11-7(12-4-2)5-6-8(9)10/h7H,3-6H2,1-2H3 |
InChI Key |
GYOMHDIHFFHNJY-UHFFFAOYSA-N |
SMILES |
CCOC(CC[N+](=O)[O-])OCC |
Canonical SMILES |
CCOC(CC[N+](=O)[O-])OCC |
Synonyms |
3-Nitropropanaldiethylacetal |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1,1-Diethoxy-3-nitropropane with structurally related nitropropane derivatives, highlighting substituent effects and molecular properties:
Structural and Functional Differences
- Substituent Effects: Halogens (Cl, F): Electron-withdrawing groups (e.g., in 1-Chloro-3-nitropropane and 3-Fluoro-1-nitropropane) increase polarity and reactivity, making these compounds prone to nucleophilic substitutions or eliminations . This could also enhance solubility in alcohols or ethers. Trifluoromethyl Group: The strong electron-withdrawing nature of -CF₃ in 1,1,1-Trifluoro-3-nitropropane results in high thermal and chemical stability, favoring applications under harsh conditions .
- Physical Properties: Halogenated derivatives (e.g., 1-Chloro-3-nitropropane) have lower molecular weights but higher densities and boiling points compared to non-halogenated analogs like 1-Nitropropane. The deuterated compound (2-Nitropropane-d₆) has minimal chemical differences but is critical for isotopic tracing in mechanistic studies .
Reactivity and Applications :
- 1-Nitropropane’s simplicity makes it a versatile solvent, whereas halogenated variants are niche intermediates in pharmaceuticals or agrochemicals.
- This compound’s ethoxy groups may act as protecting groups in multistep syntheses, shielding reactive sites during transformations.
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